

# Spectroscopic Analysis of 1,1,2-Trichlorotrifluoroethane: A Technical Guide

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## Compound of Interest

Compound Name: 1,1,2-Trichlorotrifluoroethane

Cat. No.: B165192

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This guide provides a comprehensive overview of the spectroscopic data for **1,1,2-Trichlorotrifluoroethane** (CFC-113), a compound of significant interest in various scientific and industrial applications. The following sections detail its infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopic characteristics, offering valuable data for researchers, scientists, and drug development professionals.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **1,1,2-Trichlorotrifluoroethane** are summarized in the tables below for easy reference and comparison.

### Infrared (IR) Spectroscopy Data

The infrared spectrum of **1,1,2-Trichlorotrifluoroethane** is characterized by strong absorptions corresponding to the stretching and bending vibrations of its carbon-chlorine and carbon-fluorine bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment
1195	Strong	C-F Stretch
1100	Strong	C-F Stretch
901	Strong	C-C Stretch / C-F Stretch
830	Medium	C-Cl Stretch
670	Medium	C-Cl Stretch
540	Medium	C-Cl Bend

Data sourced from the NIST Chemistry WebBook.[\[1\]](#)

## Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **1,1,2-Trichlorotrifluoroethane** shows a characteristic fragmentation pattern, providing a unique fingerprint for its identification. The molecular ion peak is often weak or absent due to the compound's instability upon ionization.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Ion Fragment
151	100	[C <sub>2</sub> Cl <sub>2</sub> F <sub>3</sub> ] <sup>+</sup>
116	60	[C <sub>2</sub> ClF <sub>2</sub> ] <sup>+</sup>
85	45	[CCl <sub>2</sub> F] <sup>+</sup>
66	30	[CClF] <sup>+</sup>
47	25	[CCl] <sup>+</sup>

Data sourced from the NIST Chemistry WebBook.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the absence of protons, only  $^{13}\text{C}$  and  $^{19}\text{F}$  NMR are applicable for **1,1,2-Trichlorotrifluoroethane**. The molecule's structure ( $\text{Cl}_2\text{FC}-\text{CClF}_2$ ) presents two distinct carbon and two distinct fluorine environments, which will result in two signals in both the  $^{13}\text{C}$  and  $^{19}\text{F}$  NMR spectra.

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
-CClF <sub>2</sub>	118 - 122	Triplet (due to coupling with two $^{19}\text{F}$ )
-CCl <sub>2</sub> F	110 - 114	Doublet (due to coupling with one $^{19}\text{F}$ )

Predicted values based on analogous chlorofluorocarbons.

Fluorine Atom	Predicted Chemical Shift ( $\delta$ , ppm, relative to $\text{CFCl}_3$ )	Multiplicity
-CClF <sub>2</sub>	-70 to -90	Triplet (due to coupling with the other $^{19}\text{F}$ group)
-CCl <sub>2</sub> F	-60 to -80	Doublet of triplets (due to coupling with the other $^{19}\text{F}$ group and splitting from the carbon)

Predicted values based on typical chemical shift ranges for fluorinated alkanes.

## Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

### Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **1,1,2-Trichlorotrifluoroethane** to identify its functional groups.

#### Methodology:

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Sample Preparation:** As **1,1,2-Trichlorotrifluoroethane** is a volatile liquid, the spectrum can be obtained using a gas cell or by preparing a thin film between two infrared-transparent salt plates (e.g., NaCl or KBr). For the thin film method, a single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample compartment. A background spectrum of the empty salt plates or gas cell is recorded first. The sample spectrum is then acquired over a typical range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

**Objective:** To determine the mass-to-charge ratio of the molecule and its fragments to elucidate its molecular weight and structure.

#### Methodology:

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used for volatile compounds.
- **Sample Introduction:** A dilute solution of **1,1,2-Trichlorotrifluoroethane** in a volatile solvent (e.g., dichloromethane) is injected into the GC inlet. The GC separates the analyte from the solvent and any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
- **Mass Analysis:** The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).

- Detection: A detector records the abundance of each fragment at its respective  $m/z$  value, generating the mass spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^{13}\text{C}$  and  $^{19}\text{F}$  NMR spectra to determine the chemical environments of the carbon and fluorine atoms in the molecule.

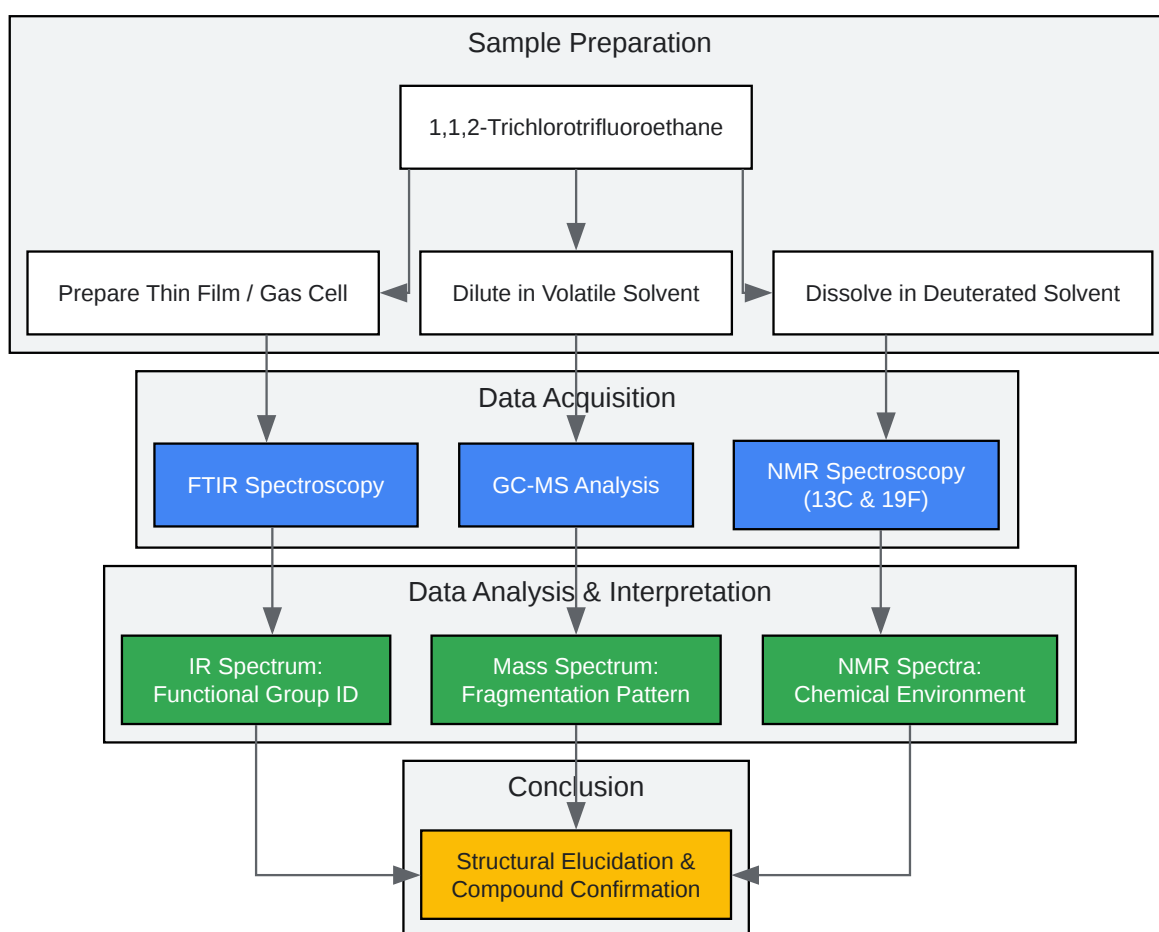
Methodology:

- Instrumentation: A high-field NMR spectrometer equipped with a broadband probe capable of detecting  $^{13}\text{C}$  and  $^{19}\text{F}$  nuclei.
- Sample Preparation: Approximately 50-100 mg of **1,1,2-Trichlorotrifluoroethane** is dissolved in a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for  $^{13}\text{C}$  NMR or trichlorofluoromethane ( $\text{CFCl}_3$ ) for  $^{19}\text{F}$  NMR, may be added.
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrometer is tuned to the  $^{13}\text{C}$  frequency.
  - A standard proton-decoupled pulse sequence is used to acquire the spectrum. This removes splitting from any residual protons and enhances the signal-to-noise ratio.
  - A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
- $^{19}\text{F}$  NMR Acquisition:
  - The spectrometer is tuned to the  $^{19}\text{F}$  frequency.
  - A standard single-pulse experiment is typically sufficient due to the high sensitivity of the  $^{19}\text{F}$  nucleus.
  - Proton decoupling is generally not necessary unless there are proton-containing impurities.

- **Data Processing:** The acquired free induction decays (FIDs) for both  $^{13}\text{C}$  and  $^{19}\text{F}$  are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the appropriate standard.

## Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **1,1,2-Trichlorotrifluoroethane**.



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## References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 1,1,2-Trichlorotrifluoroethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165192#spectroscopic-data-for-1-1-2-trichlorotrifluoroethane-ir-mass-spec-nmr]

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